molecular formula C8H13NO B14507303 Cyclopentanone, 2-(2-propenyl)-, oxime CAS No. 64897-66-1

Cyclopentanone, 2-(2-propenyl)-, oxime

Cat. No.: B14507303
CAS No.: 64897-66-1
M. Wt: 139.19 g/mol
InChI Key: SHMBUQUHJIWWCQ-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(2-propenyl)-, oxime is an organic compound with the molecular formula C8H13NO It is a derivative of cyclopentanone, where the oxime group is attached to the 2-(2-propenyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-(2-propenyl)-, oxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with 2-propenyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(2-propenyl)-, oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Cyclopentanone, 2-(2-propenyl)-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-(2-propenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone oxime: Lacks the 2-(2-propenyl) substituent.

    Cyclohexanone oxime: Similar structure but with a six-membered ring.

    2-Propenyl cyclopentanone: Lacks the oxime group.

Uniqueness

Cyclopentanone, 2-(2-propenyl)-, oxime is unique due to the presence of both the oxime group and the 2-(2-propenyl) substituent, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

64897-66-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(2-prop-2-enylcyclopentylidene)hydroxylamine

InChI

InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(7)9-10/h2,7,10H,1,3-6H2

InChI Key

SHMBUQUHJIWWCQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC1=NO

Origin of Product

United States

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